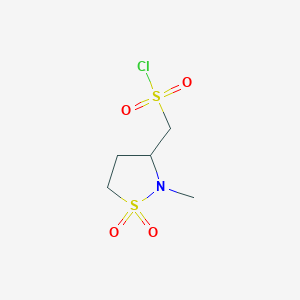

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride is a chemical compound known for its unique structural properties and reactivity. It features a sulfonyl chloride group attached to a dioxidoisothiazolidine ring, making it a versatile intermediate in organic synthesis. This compound is often utilized in the development of pharmaceuticals, agrochemicals, and various organic materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride typically involves the reaction of (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanol+SOCl2→(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride+HCl+SO2

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of thionyl chloride. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to maintain the reactivity of the sulfonyl chloride group.

Catalysts: In some cases, catalysts like pyridine or triethylamine are used to enhance the reaction rate.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the nucleophile and reaction conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride is used as a reagent for the introduction of sulfonyl groups into organic molecules. This modification can significantly alter the physical and chemical properties of the target molecules, making them more suitable for specific applications.

Biology and Medicine

In biological and medical research, this compound is used to synthesize sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties and are used in the treatment of various infections. Additionally, the compound is used in the development of enzyme inhibitors and other bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its ability to introduce sulfonyl groups makes it valuable in the synthesis of materials with specific functional properties.

Wirkmechanismus

The mechanism of action of (2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages. These linkages can alter the biological activity of the target molecules, making them more effective as drugs or bioactive agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar applications but lacks the dioxidoisothiazolidine ring.

Tosyl Chloride: Another sulfonyl chloride compound with a toluene ring, commonly used in organic synthesis.

Trifluoromethanesulfonyl Chloride: Known for its strong electron-withdrawing properties, making it highly reactive.

Uniqueness

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride is unique due to the presence of the dioxidoisothiazolidine ring, which can impart additional stability and reactivity to the compound. This structural feature makes it particularly useful in the synthesis of complex organic molecules and bioactive compounds.

Biologische Aktivität

(2-Methyl-1,1-dioxidoisothiazolidin-3-yl)methanesulfonyl chloride, also known as methanesulfonyl chloride, is a compound with the molecular formula C5H6ClNO2S2 and a molecular weight of approximately 211.69 g/mol. This compound is recognized for its diverse biological activities and is often utilized in pharmaceutical research and development due to its reactivity and ability to form various derivatives.

The compound features a thiazolidine ring structure, which contributes to its biological activity. The presence of the methanesulfonyl group enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C5H6ClNO2S2 |

| Molecular Weight | 211.69 g/mol |

| IUPAC Name | (2-methyl-1,3-thiazol-4-yl)methanesulfonyl chloride |

| Appearance | Powder |

| Storage Temperature | -10 °C |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of methanesulfonyl chloride have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit enzymes involved in inflammatory processes. For example, studies have demonstrated that methanesulfonyl chloride derivatives can inhibit IL4I1 (Interleukin 4 Induced 1), a key enzyme in immune response pathways. This inhibition can lead to reduced inflammation and may have therapeutic implications for autoimmune diseases.

Cytotoxicity

Cytotoxic effects have been observed in various cancer cell lines when treated with this compound. The compound induces apoptosis in cancer cells through the activation of caspase pathways. Research has shown that at certain concentrations, it selectively targets tumor cells while sparing normal cells, indicating its potential use in targeted cancer therapies.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of methanesulfonyl chloride derivatives against resistant bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL against E. coli, suggesting strong antimicrobial potential.

Study 2: Inhibition of IL4I1

In a recent patent application focusing on IL4I1 inhibitors, this compound was highlighted as a promising candidate for reducing inflammatory responses in autoimmune conditions. The compound exhibited IC50 values in the low micromolar range, indicating effective inhibition.

Study 3: Cytotoxic Effects on Cancer Cells

A research article published in Cancer Research reported that treatment with methanesulfonyl chloride resulted in significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic applications.

Eigenschaften

IUPAC Name |

(2-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO4S2/c1-7-5(4-12(6,8)9)2-3-13(7,10)11/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJAWFPJICFHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCS1(=O)=O)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.